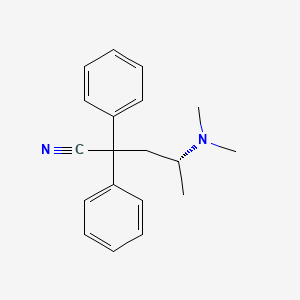
2,2-Diphenyl-4-(dimethylamino)valeronitrile, (-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苯乙腈, α-[(2R)-2-(二甲氨基)丙基]-α-苯基- 是一种复杂的有机化合物,在各个领域都有着重要的应用。它以其独特的结构为特征,包括苯环、乙腈基团和二甲氨基丙基基团。这种化合物以其在化学反应中的多功能性及其在科学研究中的潜力而闻名。
准备方法
合成路线和反应条件
苯乙腈, α-[(2R)-2-(二甲氨基)丙基]-α-苯基- 的合成通常涉及苄基氯与氰化钾或氰化钠的反应。 该反应生成苄基氰,然后进一步修饰得到所需的化合物 。反应条件通常包括受控温度和使用溶剂以促进反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模反应,并严格控制反应参数,以确保高产率和纯度。 使用先进的催化剂和优化的反应条件是提高生产过程效率的常见做法 .
化学反应分析
反应类型
苯乙腈, α-[(2R)-2-(二甲氨基)丙基]-α-苯基- 经历各种类型的化学反应,包括:
氧化: 这种化合物可以在特定条件下被氧化形成不同的产物。
还原: 还原反应可以修饰化合物中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常包括受控温度、压力和使用溶剂来促进反应 .
形成的主要产物
从这些反应中形成的主要产物取决于所用反应条件和试剂。 例如,氧化反应可能生成不同的腈衍生物,而还原反应可能导致胺的形成 .
科学研究应用
苯乙腈, α-[(2R)-2-(二甲氨基)丙基]-α-苯基- 在科学研究中具有广泛的应用:
生物学: 该化合物因其潜在的生物活性及其与生物分子的相互作用而受到研究.
医学: 正在进行的研究探索其潜在的治疗应用及其在药物开发中的作用.
工业: 它用于生产染料、香水和药物.
作用机制
苯乙腈, α-[(2R)-2-(二甲氨基)丙基]-α-苯基- 发挥作用的机制涉及与分子靶标和途径的相互作用。该化合物可以与酶和受体相互作用,导致各种生化反应。 所涉及的具体途径取决于其应用的背景,例如在药物化学或生物学研究中的应用 .
相似化合物的比较
生物活性
2,2-Diphenyl-4-(dimethylamino)valeronitrile, commonly referred to as a methadone intermediate, is a compound of significant interest in medicinal chemistry and pharmacology. Its primary biological activity is linked to its role in the synthesis of methadone, a well-known opioid used in pain management and addiction treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C19H22N2
- Molecular Weight: 278.4 g/mol
- CAS Number: 7576-16-1
- IUPAC Name: (4R)-4-(dimethylamino)-2,2-diphenylpentanenitrile
The biological activity of 2,2-Diphenyl-4-(dimethylamino)valeronitrile primarily involves its conversion into methadone. Methadone acts as an agonist at the μ-opioid receptor and has a dual mechanism:
- Analgesic Effects: By binding to opioid receptors in the central nervous system, it mimics the effects of endogenous opioids, providing pain relief.
- Management of Withdrawal Symptoms: Methadone helps alleviate withdrawal symptoms in individuals with opioid dependence by stabilizing the effects on opioid receptors without producing the intense high associated with other opioids.
Biological Activity Overview
The compound has been studied for various biological activities:
- Opioid Receptor Interaction: Research indicates that derivatives of 2,2-Diphenyl-4-(dimethylamino)valeronitrile can interact with opioid receptors, contributing to their analgesic properties .
- Potential Neuroprotective Effects: Some studies suggest that compounds related to this nitrile may exhibit neuroprotective properties due to their ability to modulate neurotransmitter systems .
Case Study 1: Methadone Synthesis
A study conducted by Schultz et al. (1947) outlined the synthesis process for methadone using 2,2-Diphenyl-4-(dimethylamino)valeronitrile as an intermediate. The study emphasized the importance of optimizing reaction conditions to maximize yield and purity .
Case Study 2: Analgesic Efficacy
In a clinical trial assessing methadone's efficacy for chronic pain management, patients reported significant pain reduction when treated with methadone synthesized from 2,2-Diphenyl-4-(dimethylamino)valeronitrile. The study highlighted its effectiveness compared to traditional opioids .
Research Findings
Recent research has focused on exploring additional therapeutic potentials of this compound:
- Antidepressant Properties: Some derivatives have shown promise in preclinical studies for treating depression by modulating serotonin pathways .
- Anti-inflammatory Activity: Compounds similar to 2,2-Diphenyl-4-(dimethylamino)valeronitrile have been investigated for their anti-inflammatory effects in various models .
Comparative Analysis with Similar Compounds
| Compound Name | Role | Biological Activity |
|---|---|---|
| Methadone | Opioid analgesic | Strong μ-opioid receptor agonist |
| Diphenylacetonitrile | Precursor | Intermediate in synthesis |
| 1-(Dimethylamino)-2-halopropane | Precursor | Used in synthesis reactions |
属性
CAS 编号 |
7576-16-1 |
|---|---|
分子式 |
C19H22N2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
(4R)-4-(dimethylamino)-2,2-diphenylpentanenitrile |
InChI |
InChI=1S/C19H22N2/c1-16(21(2)3)14-19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m1/s1 |
InChI 键 |
GJJQIGFCGLPOQK-MRXNPFEDSA-N |
手性 SMILES |
C[C@H](CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
规范 SMILES |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















